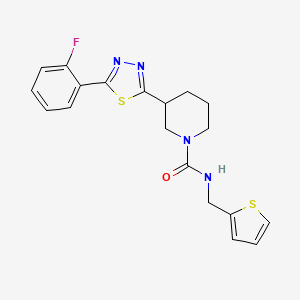

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

描述

This compound features a piperidine-1-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a 2-fluorophenyl group and a thiophen-2-ylmethyl side chain. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the thiophene moiety could influence electronic properties and solubility .

属性

IUPAC Name |

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS2/c20-16-8-2-1-7-15(16)18-23-22-17(27-18)13-5-3-9-24(12-13)19(25)21-11-14-6-4-10-26-14/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWQQUCYVXRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CS2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₂H₁₃F₃N₄OS

- Molecular Weight : 317.26 g/mol

- CAS Number : Not specified in the search results but can be derived from its structural components.

The presence of the thiadiazole ring and the piperidine moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antimicrobial properties. For instance:

- A study indicated that derivatives of thiadiazole demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- The compound's structural features may enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

- Research has shown that certain 1,3,4-thiadiazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the low micromolar range .

- The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties:

- Studies suggest that these compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Compounds with thiadiazole rings often act as enzyme inhibitors in various metabolic pathways.

- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The thiadiazole ring is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Activity:

Research has demonstrated that compounds containing thiadiazole derivatives can inhibit cancer cell proliferation. For instance, studies involving similar thiadiazole compounds have shown effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanisms of action include inhibition of key enzymes involved in DNA replication and cell division, which are critical in cancer progression .

Antimicrobial Properties:

The compound exhibits potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes and interfere with metabolic processes. In vitro studies suggest effective activity against various bacterial and fungal strains .

Anti-inflammatory Effects:

Molecular docking studies indicate that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Thiadiazole derivatives have been explored for their role in developing agrochemicals such as herbicides and pesticides. Their ability to disrupt biological processes in target organisms makes them suitable candidates for agricultural applications. The compound's unique structure allows for modifications that can enhance efficacy and reduce environmental impact .

Material Science

In material science, the compound can serve as a building block for synthesizing novel materials with specific properties. Its unique chemical structure allows for diverse modifications that can lead to materials with enhanced thermal stability or electrical conductivity.

Case Studies

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a) Piperidine vs. Pyrrolidine Derivatives

- Analog () : The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces piperidine with a pyrrolidine (five-membered ring) and introduces a 5-oxo group. This modification reduces ring size and adds a ketone, which may alter hydrogen-bonding capacity and steric interactions .

b) Thiadiazole Substituent Variations

- Target Compound : 2-fluorophenyl at the thiadiazole 5-position. Fluorine’s electron-withdrawing effects may enhance binding to aromatic pockets in biological targets.

- Analog () : N-(3-chlorophenyl)-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide substitutes the 2-fluorophenyl with a 3-chlorophenyl group. Chlorine’s larger atomic radius and lipophilicity could increase membrane permeability but reduce metabolic stability compared to fluorine .

- Analog () : (2S)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide replaces the fluorophenyl with an ethyl group , simplifying the substituent profile. This may reduce target specificity but improve synthetic accessibility .

Side Chain Modifications

- Target Compound : Thiophen-2-ylmethyl group attached to the carboxamide nitrogen. Thiophene’s sulfur atom contributes to π-π stacking and moderate hydrophobicity.

- Analog () : 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide uses a thiazole ring instead of thiophene, introducing an additional nitrogen atom. Thiazole’s electron-rich nature could enhance interactions with metal ions or polar residues in enzymes .

Comparative Data Table

Key Findings and Implications

- Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group likely offers superior metabolic stability compared to chlorinated analogs () .

- Thiophene vs. Thiazole : The thiophen-2-ylmethyl side chain balances hydrophobicity and electronic effects, whereas thiazole-containing analogs () may exhibit stronger metal coordination .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,3,4-thiadiazole-containing compounds, and how can they be adapted for this target molecule?

- Methodology : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives under acidic conditions. For example, POCl₃-mediated reflux (90°C, 3 hours) with stoichiometric control (e.g., 3 mol POCl₃ per 1 mol substrate) is a common approach . Adjusting pH to 8–9 with ammonia precipitates the product, followed by recrystallization (e.g., DMSO/water mixture). Adaptations for the target compound may require substituting phenylpropyl groups with 2-fluorophenyl and optimizing reaction conditions for the thiophen-2-ylmethyl carboxamide moiety.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Chromatography : HPLC or GC-MS to confirm purity (>95%) and absence of side products.

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl vs. thiophene methyl groups) and piperidine ring conformation .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S, and F percentages.

Advanced Research Questions

Q. What strategies are recommended for optimizing the reaction yield of the thiadiazole core under varying catalytic conditions?

- Methodology : Use a fractional factorial design (FFD) to test variables like catalyst type (e.g., POCl₃ vs. PCl₅), temperature (80–100°C), and solvent polarity. For example, highlights statistical experimental design to minimize trials while maximizing data robustness . A hypothetical optimization table:

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst (POCl₃) | 2–4 mol equivalents | 3 mol | 15% |

| Temperature | 80–100°C | 90°C | 10% |

| Solvent | DMSO vs. DMF | DMSO | 5% |

Q. How do electronic effects of the 2-fluorophenyl and thiophen-2-ylmethyl groups influence the compound’s bioactivity?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) to map electron distribution and reactive sites. The fluorine atom’s electronegativity may enhance binding to hydrophobic pockets in target proteins .

- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, unsubstituted thiophene) and test antimicrobial/antioxidant activity using assays from (e.g., MIC against S. aureus) .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodology :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays against kinases (e.g., EGFR, VEGFR) with IC₅₀ determination.

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to test MIC values against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity.

Contradiction Analysis and Troubleshooting

Q. How can researchers resolve discrepancies in biological activity data across similar thiadiazole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from (antimicrobial focus) and (anti-inflammatory/anticancer focus) to identify structural determinants of divergent activity .

- Control Standardization : Ensure consistent assay conditions (e.g., pH, incubation time) as pH-dependent activity is noted in thiadiazole derivatives .

Advanced Characterization Techniques

Q. What advanced spectroscopic methods can elucidate the rotational barriers of the piperidine ring in this compound?

- Methodology :

- Dynamic NMR (DNMR) : Measure coalescence temperatures for N-methyl groups to calculate energy barriers (ΔG‡).

- X-ray Crystallography : Resolve crystal packing effects on ring conformation .

Data-Driven Research Gaps

Q. What computational tools are recommended for predicting metabolic stability of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 inhibition, and plasma protein binding .

- Metabolite ID : LC-QTOF-MS to identify phase I/II metabolites in liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。